![molecular formula C14H18N6OS B5538342 4-methoxy-N-(3-pyridinylmethyl)-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine](/img/structure/B5538342.png)
4-methoxy-N-(3-pyridinylmethyl)-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine
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Description
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-N-(3-pyridinylmethyl)-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine involves the interaction of various ester ethoxycarbonylhydrazones with primary amines, leading to the formation of novel derivatives with antimicrobial activities. These processes include steps such as the conversion of specific triazolones into Schiff bases and then to Mannich base derivatives using morpholine or methyl piperazine as amine components (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-Ray crystallography, which provides insights into the arrangement of molecules and the interactions between them. These studies reveal the presence of extensive intermolecular N∙∙∙H contacts and the crystallization patterns, contributing to our understanding of the compound's structure (Shtaitz et al., 2023).
Chemical Reactions and Properties
Compounds within this chemical class participate in a range of reactions, displaying chemoselectivity and the ability to form various derivatives through interactions with amines, esters, and other functional groups. These reactions are pivotal for creating compounds with potential biological activities, including antimicrobial properties (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for their application in different fields. These properties are determined through a series of analytical techniques, including capillary method for melting points and NMR for structural elucidation, providing a foundation for further chemical and pharmaceutical research (Hulina & Kaplaushenko, 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activities
One notable area of application involves the synthesis of derivatives of this compound and their subsequent evaluation for antimicrobial properties. For instance, studies have reported the synthesis of novel triazole derivatives, starting from various primary amines and evaluating their antimicrobial activities. Some derivatives have been found to possess moderate to good activities against a range of test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Antibacterial Activity
Research has also focused on synthesizing specific 1,2,4-triazino derivatives and assessing their antibacterial efficacy. By modifying the core structure and substituting with secondary cyclic amines such as morpholine, these compounds have been screened for antibacterial activity, showcasing the versatility of the chemical structure for generating potent antibacterial agents (Vartale et al., 2008).
Development of Anti-Inflammatory and Analgesic Agents
Another significant application area is the development of compounds with anti-inflammatory and analgesic properties. Derivatives synthesized from the base compound have been tested for their efficacy as COX-1/COX-2 inhibitors, showing high inhibitory activity and potential as new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Novel Material Synthesis
The compound's derivatives have also been explored for their potential in creating new materials with unique properties. For example, morpholine- and bis(2-methoxyethyl)amine-substituted triazine derivatives have been synthesized and characterized for their high levels of accumulation in certain cell types and cytotoxicity, suggesting applications in targeted drug delivery systems or as components of materials with specific cellular affinities (Jin et al., 2018).
properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-21-14-18-12(16-10-11-3-2-4-15-9-11)17-13(19-14)20-5-7-22-8-6-20/h2-4,9H,5-8,10H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVTOUJMKDPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCSCC2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pyridin-3-ylmethyl)-6-(thiomorpholin-4-yl)-1,3,5-triazin-2-amine |
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